rac Desethyl Oxybutynin-d5 Hydrochloride
CAS No.: 81039-77-2
Cat. No.: VC20761602
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81039-77-2 |
---|---|
Molecular Formula | C20H28ClNO3 |
Molecular Weight | 365.9 g/mol |
IUPAC Name | 4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H |
Standard InChI Key | DSWCYTSHCYXHGW-UHFFFAOYSA-N |
SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Fundamental Characteristics and Chemical Identity
rac Desethyl Oxybutynin-d5 Hydrochloride represents a deuterated version of desethyl oxybutynin, which is the primary active metabolite of the anticholinergic drug oxybutynin. The compound's chemical identity is formally described as α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-[(Ethyl-d5)amino]-2-butynyl Ester Hydrochloride Salt . This metabolite maintains pharmacological activity similar to its parent compound but with distinct pharmacokinetic properties and receptor binding characteristics. The compound features five deuterium atoms on the ethyl group attached to the amino nitrogen, allowing researchers to distinguish it from endogenous compounds in analytical studies.
The chemical structure maintains the core pharmacophore of oxybutynin while featuring the deuterium labeling that serves as an ideal internal standard for mass spectrometric analysis. This structural modification provides minimal physicochemical changes compared to the non-deuterated analog while offering significant advantages in analytical detection and quantification procedures. The "rac" designation indicates that the compound exists as a racemic mixture containing equal amounts of its enantiomers.
Registry and Identification Data
The precise identification of rac Desethyl Oxybutynin-d5 Hydrochloride is established through several standardized identifiers, as presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 1173018-49-9 |
Alternate CAS Number | Unlabelled: 81039-77-2; Free Base: 1173147-63-1 |
Chemical Name | rac Desethyl Oxybutynin-d5 Hydrochloride |
Molecular Formula | C₂₀H₂₂D₅NO₃ - HCl |
Molecular Weight | 334.47 + 36.46 (370.93 total) |
Table 1: Registry and identification data for rac Desethyl Oxybutynin-d5 Hydrochloride
Physical and Chemical Properties
rac Desethyl Oxybutynin-d5 Hydrochloride exhibits physical properties that make it suitable for laboratory research and analytical applications. The compound appears as a white to off-white solid with a defined melting point and specific solubility characteristics . These properties influence its handling, storage requirements, and application in various analytical methodologies.
Physical Characteristics
The physical properties of rac Desethyl Oxybutynin-d5 Hydrochloride are crucial for identification and quality control purposes. Table 2 summarizes these properties:
Property | Description |
---|---|
Appearance | White to Off-White Solid |
Melting Point | 146-148°C |
Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly), Water (Slightly) |
Storage Condition | -20°C |
Stability | Stable at room temperature for shipping |
Table 2: Physical properties of rac Desethyl Oxybutynin-d5 Hydrochloride
It is worth noting that the melting point of the deuterated compound (146-148°C) differs slightly from its non-deuterated counterpart (136-138°C) . This difference can be attributed to the presence of deuterium atoms, which can influence intermolecular forces and crystal packing.
Metabolic Significance and Pharmacokinetics
Understanding the metabolic profile of oxybutynin and its active metabolite desethyl oxybutynin is essential for appreciating the significance of rac Desethyl Oxybutynin-d5 Hydrochloride as an analytical standard. The metabolite plays a crucial role in both the therapeutic effects and adverse reaction profile of oxybutynin treatment.
Metabolic Pathway and Formation
Desethyl oxybutynin (N-DEO) is formed through the metabolic N-deethylation of oxybutynin, primarily mediated by cytochrome P450 enzymes in the liver. This metabolic conversion is significant because N-DEO maintains pharmacological activity at muscarinic receptors. Research has established that N-DEO has a high affinity for muscarinic receptors, particularly in the parotid gland, which contributes to many of the anticholinergic adverse effects observed after oral dosing of oxybutynin .
The deuterated analog, rac Desethyl Oxybutynin-d5 Hydrochloride, serves as an invaluable tool for tracking this metabolic pathway in pharmacokinetic studies. The deuterium labeling allows researchers to differentiate between endogenous and exogenous compounds during analysis, providing precise quantification of the metabolite in biological samples.
Comparative Pharmacokinetics
The pharmacokinetic profile of desethyl oxybutynin differs significantly depending on the route of administration of the parent drug. Table 3 presents a comparison of pharmacokinetic parameters for different oxybutynin formulations and the resulting N-DEO concentrations:
Agent | Dosage | T max (h) | C max (ng/mL) | AUC (ng·h/mL) | T 1/2 (h) | N-DEO/OXY Ratio |
---|---|---|---|---|---|---|
OXY-IR | 5 mg t.i.d. | 5.0 | 12.4 | 81 | 9.0 | 5.5:1 |
OXY-ER | 15 mg q.d. | 5.2 | 6.7 | 109 | 13.8 | 4.1:1 |
OXY-TDS | 3.9 mg q.d. (3-4 d) | 10 | 6.6 | 408 | 7-8 | 1.3:1 |
Table 3: Comparative pharmacokinetic parameters for oxybutynin formulations and resulting N-DEO concentrations
This data illustrates that transdermal administration (OXY-TDS) produces significantly lower N-DEO/oxybutynin ratios compared to oral administration routes (OXY-IR and OXY-ER), which may explain the improved tolerability of transdermal formulations .
Stereoselective Metabolism and Enantiomeric Profiles
An important aspect of oxybutynin metabolism is the stereoselective conversion to desethyl oxybutynin. Research has demonstrated that the metabolite profile varies depending on the route of drug administration, with distinct enantiomeric distributions observed.
Enantiomeric Distribution
Studies have revealed that after transdermal administration of oxybutynin, the plasma concentrations of the enantiomers follow the pattern: S-OXY > S-DEO > R-OXY > R-DEO. Contrastingly, oral administration results in a different profile: R-DEO > S-DEO > S-OXY > R-OXY . These differences have significant clinical implications, as the R isomer possesses greater muscarinic receptor affinity, which influences both efficacy and side effect profiles.
The pharmacokinetic profiles from human studies show that the plasma concentration of (R)-oxybutynin is typically lower than that of (S)-oxybutynin, while a reverse trend is observed for the enantiomers of desethyl oxybutynin . This stereoselective metabolism highlights the importance of chiral analysis in understanding the complete pharmacological profile of oxybutynin.
rac Desethyl Oxybutynin-d5 Hydrochloride serves as an essential internal standard for the quantitative analysis of oxybutynin and its metabolites in biological matrices. The deuterium labeling provides an ideal reference point for mass spectrometric detection, enabling precise quantification.
Liquid Chromatography-Mass Spectrometry Methods
Advanced analytical techniques have been developed for the detection and quantification of oxybutynin and desethyl oxybutynin in human plasma. These methods employ both achiral and chiral approaches, using deuterated analogs as internal standards.
For achiral analysis, racemic oxybutynin and desethyl oxybutynin can be separated on Phenomenex Gemini C18 columns using acetonitrile-ammonium acetate buffer as the mobile phase. Chiral separation of the (S)- and (R)-enantiomers can be achieved using Phenomenex Lux Amylose-2 chiral columns with a mixture of acetonitrile, ammonium bicarbonate, 2-propanol, and methanol as the mobile phase .
These analytical methods demonstrate high sensitivity, with linear ranges established from 0.025 to 10.0 ng/mL for oxybutynin enantiomers and 0.25 to 100 ng/mL for desethyl oxybutynin enantiomers . The extraction recovery from plasma samples typically ranges from 96.0% to 105.1%, indicating excellent method performance.
Research and Therapeutic Significance
Applications in Pharmaceutical Research
rac Desethyl Oxybutynin-d5 Hydrochloride falls into several important categories for pharmaceutical research, including standards, isotopic labeled analogs, and pharmaceutical/API drug impurities/metabolites . The compound serves as a critical tool in:
-
Bioequivalence studies for generic formulations of oxybutynin
-
Drug metabolism and pharmacokinetic (DMPK) studies
-
Method development and validation for regulatory submissions
-
Quality control testing for pharmaceutical products
Relevance to Therapeutic Applications
The parent compound oxybutynin and its metabolite desethyl oxybutynin are used in the treatment of overactive bladder and urinary incontinence. Understanding the metabolic conversion and pharmacokinetics of these compounds is essential for optimizing drug delivery systems and improving patient outcomes.
Research has established that many of the anticholinergic adverse effects observed after oral dosing of oxybutynin are attributable to high circulating levels of desethyl oxybutynin . This knowledge has led to the development of alternative delivery systems, such as transdermal patches, which produce lower metabolite concentrations and potentially fewer side effects.
rac Desethyl Oxybutynin-d5 Hydrochloride represents a valuable deuterium-labeled analog of a pharmacologically active metabolite with significant applications in pharmaceutical research and development. The compound's well-defined physical and chemical properties, along with its role in metabolic studies, make it an essential reference standard for analytical methodologies.
The stereoselective metabolism of oxybutynin to desethyl oxybutynin, with distinct enantiomeric distributions depending on the route of administration, highlights the complexity of pharmacokinetic processes and the importance of comprehensive analytical approaches. Advanced chromatographic and mass spectrometric methods utilizing deuterated standards like rac Desethyl Oxybutynin-d5 Hydrochloride enable precise quantification and enhance our understanding of drug behavior in biological systems.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume